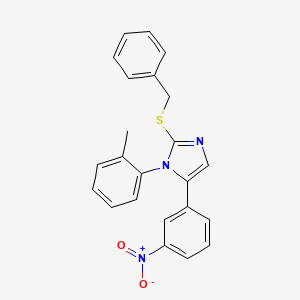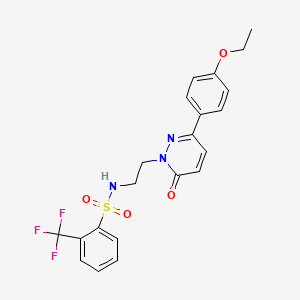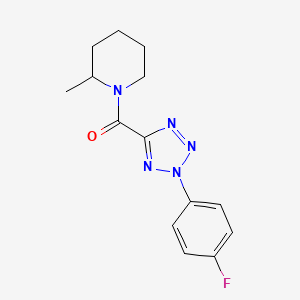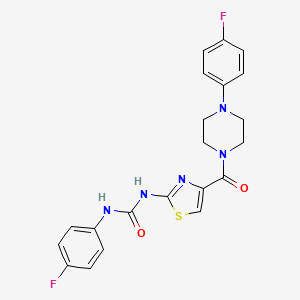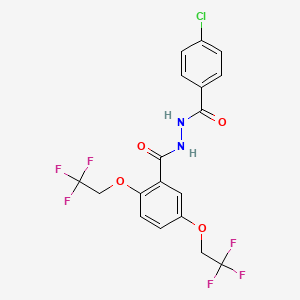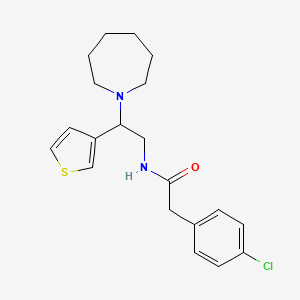![molecular formula C15H20N2O4 B2640809 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol CAS No. 2034270-51-2](/img/structure/B2640809.png)
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is a complex organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group and a carbonyl group, as well as an azetidin-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol typically involves multiple steps, starting from commercially available precursors
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization.
Introduction of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the oxan-4-ylmethoxy group.
Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyridine and azetidin-3-ol derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyridine ring and azetidin-3-ol moiety may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypyridine: A simpler pyridine derivative with a methoxy group at the 3-position.
Azetidin-3-ol: A basic azetidine derivative with a hydroxyl group at the 3-position.
Uniqueness
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is unique due to its combination of a pyridine ring with an oxan-4-ylmethoxy group and an azetidin-3-ol moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-8-17(9-13)15(19)12-1-2-14(16-7-12)21-10-11-3-5-20-6-4-11/h1-2,7,11,13,18H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSLSQIXOIVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640726.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2640733.png)
![ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2640734.png)
![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2640735.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)
